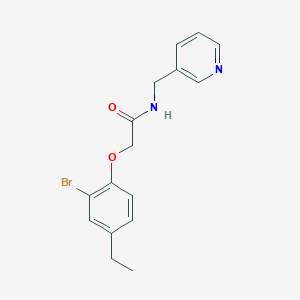
2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BPA and is used in various research studies as a tool to investigate the mechanism of action and physiological effects of different compounds.
作用機序
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it is believed that this compound interacts with certain receptors in the central nervous system, which leads to changes in neurotransmitter release and ultimately affects the physiological responses of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have effects on the central nervous system, including changes in neurotransmitter release and modulation of synaptic transmission. Additionally, this compound has been shown to have effects on various biochemical pathways, including the regulation of gene expression and protein synthesis.
実験室実験の利点と制限
One advantage of using 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its ability to modulate the central nervous system and various biochemical pathways. This makes it a useful tool for investigating the effects of different compounds on these pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One direction is to further investigate its mechanism of action and how it interacts with different receptors in the central nervous system. Another direction is to study its effects on different biochemical pathways and how it can be used as a tool to investigate the effects of different compounds on these pathways. Additionally, future research could focus on developing new compounds based on the structure of this compound that have improved pharmacological properties and can be used to treat various diseases.
合成法
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide can be achieved through a multistep process. The first step involves the reaction of 2-bromo-4-ethylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 3-pyridinemethanol to form the desired product.
科学的研究の応用
2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been used in various scientific research studies as a tool to investigate the mechanism of action and physiological effects of different compounds. This compound has been used to study the effects of different drugs on the central nervous system, as well as the effects of different compounds on various biochemical pathways.
特性
分子式 |
C16H17BrN2O2 |
|---|---|
分子量 |
349.22 g/mol |
IUPAC名 |
2-(2-bromo-4-ethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-12-5-6-15(14(17)8-12)21-11-16(20)19-10-13-4-3-7-18-9-13/h3-9H,2,10-11H2,1H3,(H,19,20) |
InChIキー |
YZMFVGFRCMDKNG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)Br |
正規SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296585.png)

![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)
![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B296590.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)

![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296603.png)
![3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296604.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296608.png)
![N-[(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296611.png)
